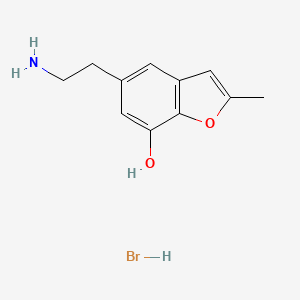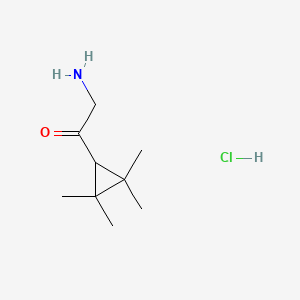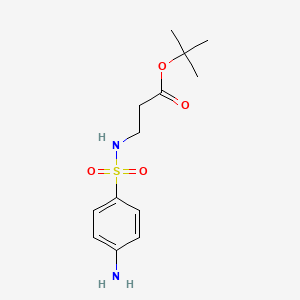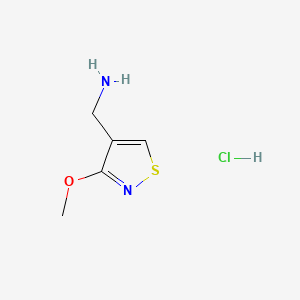![molecular formula C10H19NO4 B6607988 rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate CAS No. 1402855-07-5](/img/structure/B6607988.png)
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopentyl ring with two hydroxyl groups and a carbamate group attached to a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methylcarbamate
- rac-tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate is unique due to its specific structural features, such as the presence of two hydroxyl groups on the cyclopentyl ring and the tert-butyl carbamate group
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-4-6(12)5-8(7)13/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOMVLVDWTIQX-XLPZGREQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)


![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)

![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
